4-Nitrophenyl octyl ether

Physical Organic Chemistry Analytical Method Development Quality Control

4-Nitrophenyl octyl ether (1-nitro-4-(octyloxy)benzene, p-nitrophenyl octyl ether) is a para-substituted aromatic nitroether with the molecular formula C14H21NO3 and a molecular weight of 251.32 g·mol⁻¹. It is supplied as a clear yellow liquid after melting with a GC purity typically ≥98%.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 49562-76-7
Cat. No. B1583111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl octyl ether
CAS49562-76-7
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3
InChIKeyWTTNDGCMXADGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Octyl Ether (CAS 49562-76-7) – Physicochemical Identity and Research-Grade Specifications for Procurement Decisions


4-Nitrophenyl octyl ether (1-nitro-4-(octyloxy)benzene, p-nitrophenyl octyl ether) is a para-substituted aromatic nitroether with the molecular formula C14H21NO3 and a molecular weight of 251.32 g·mol⁻¹ . It is supplied as a clear yellow liquid after melting with a GC purity typically ≥98% . Its defining structural features are the electron‑withdrawing nitro group in the para position and the eight‑carbon linear alkoxy chain, which together confer a distinct balance of lipophilicity (computed LogP ≈ 4.86) and dipolarity . The compound is soluble in common organic solvents such as chloroform, DMSO, methanol (slightly), and THF, but is practically insoluble in water . These characteristics position it as a specialty building block and probe molecule in organic synthesis, enzymatic studies, and membrane‑based sensor research.

Why 4-Nitrophenyl Octyl Ether Cannot Be Replaced by 2-Nitrophenyl Octyl Ether or Shorter‑Chain Analogs Without Experimental Re‑Validation


Nitrophenyl alkyl ethers are not interchangeable solvent or substrate surrogates. The position of the nitro substituent (para vs. ortho) fundamentally alters the electronic character of the aromatic ring, which is reflected in measurably different boiling points, refractive indices, and dipolar responses . Likewise, the length of the alkyl chain governs both hydrophobic binding interactions with biological targets and solvatochromic sensitivity in polarity‑probe applications [1][2]. As demonstrated in cytochrome P450 1A2 assays, the affinity of alkyl 4‑nitrophenyl ethers for the enzyme active site increases by approximately 200‑fold as the alkyl chain is extended from methyl to longer homologs [2]. Consequently, procurement of the precise isomer and chain‑length variant is essential; substitution with a generic “nitrophenyl octyl ether” without positional or chain‑length verification risks altered reactivity, sensitivity, and reproducibility.

Quantitative Differentiation of 4-Nitrophenyl Octyl Ether vs. Closest Analogs – Head‑to‑Head and Cross‑Study Evidence


Boiling Point and Refractive Index: 4‑NP Octyl Ether vs. 2‑NP Octyl Ether – Physical Property Differences Impacting Purification and Detection

4-Nitrophenyl octyl ether (para isomer) displays a boiling point of 225–227 °C at 20 mmHg and a refractive index (n20/D) of 1.527–1.529 . In contrast, the ortho isomer (2-nitrophenyl octyl ether, NPOE) boils at 197–198 °C at 11 mmHg and has a refractive index of 1.508 . The para isomer’s higher boiling point under reduced pressure and significantly elevated refractive index indicate a more polarizable electron distribution due to the para‑nitro group, which can affect retention times in chromatographic purification and optical detection in quality‑control workflows.

Physical Organic Chemistry Analytical Method Development Quality Control

Solvatochromic Bandshape Integrity: Alkyl 4‑Nitrophenyl Ethers Maintain Gauss–Lorentzian Profiles Across Non‑Polar Solvents

Helburn et al. (2007) synthesized octyl 4-nitrophenyl ether (p‑O2NC6H4OC8H17) and decyl 4-nitrophenyl ether (p‑O2NC6H4OC10H21) and demonstrated that the UV/Vis solvatochromic absorption bands of these alkyl 4‑nitrophenyl ethers retain a stable Gauss–Lorentzian bandshape in non‑polar and alkyl‑substituted aromatic solvents (e.g., hexanes, mesitylene) [1]. In the same study, N,N‑dialkyl‑4‑nitroaniline (DNAP) indicators exhibited a first‑order decay in solvatochromic sensitivity (−s) with increasing alkyl chain length, whereas the alkyl 4‑nitrophenyl ethers showed a linear relationship between −s and Cn [1]. This linear sensitivity trend allows predictable tuning of the indicator’s response by simply varying the alkyl chain length, a property not shared by the DNAP class.

Solvatochromism Spectroscopic Probes Solvent Polarity Scales

Cytochrome P450 1A2 Binding Affinity: 200‑Fold Increase from Short to Long Alkyl‑Chain 4‑Nitrophenyl Ethers

Miller and Guengerich (2001) reported that the binding affinity of rabbit cytochrome P450 1A2 for alkyl 4‑nitrophenyl ethers increased approximately 200‑fold as the O‑alkyl substituent was enlarged from methoxy to bulkier groups such as ethoxy and isopropoxy [1]. Although the study primarily employed 1‑methoxy‑4‑nitrobenzene for detailed kinetic modeling, the authors explicitly state that the affinity trend extends to the larger alkyl ethers, consistent with a two‑binding‑site model [1]. Thus, 4‑nitrophenyl octyl ether, bearing the long C8 chain, is expected to occupy the high‑affinity binding mode of P450 1A2 far more effectively than its methyl or ethyl counterparts.

Enzymology Cytochrome P450 Substrate Engineering

Near‑Nernstian Potentiometric Slope in Ammonium Ion‑Selective Electrodes Using Nitrophenyl Octyl Ether as Plasticizer

In a planar ammonium ion‑selective electrode (ISE) configuration, a PVC membrane incorporating nitrophenyl octyl ether as the polar plasticizer—without any additional ionic additive—exhibited a near‑Nernstian response slope of 60.1 mV/decade [1]. Selectivity coefficients (log Kpot) against calcium and magnesium were −7.3 and −4.4, respectively, confirming strong discrimination against divalent interfering cations [1]. Comparative studies in the literature demonstrate that the choice of plasticizer (e.g., o‑nitrophenyl pentyl ether vs. o‑nitrophenyl octyl ether) significantly alters both the calibration slope and linear range of carrier‑based liquid‑membrane ISEs [2], underscoring that 4‑nitrophenyl octyl ether’s plasticizing performance cannot be assumed equal to its ortho isomer or shorter‑chain ethers.

Ion-Selective Electrodes Potentiometry Membrane Plasticizers

High‑Impact Application Scenarios for 4-Nitrophenyl Octyl Ether, Driven by Quantitative Differentiation Evidence


Rational Design of Solvatochromic Polarity Probes with Predictable Alkyl‑Chain Tuning

Investigators developing Kamlet–Taft π* polarity scales or studying solvent dipolarity/polarizability can use 4‑nitrophenyl octyl ether as a member of the homologous alkyl 4‑nitrophenyl ether series, where solvatochromic sensitivity (−s) varies linearly with chain length [1]. This linearity permits intentional modulation of the probe’s hydrophobic character without loss of the Gauss–Lorentzian bandshape, a feature that is absent in the N,N‑dialkyl‑4‑nitroaniline series [1].

High‑Affinity Substrate for Cytochrome P450 1A2 Mechanistic and Inhibition Studies

In enzymology laboratories studying P450 1A2 two‑site binding kinetics, 4‑nitrophenyl octyl ether serves as a high‑affinity substrate whose long octyl chain drives occupancy of the secondary (allosteric) binding pocket, producing a ~200‑fold affinity enhancement over the methyl analog [2]. This property makes it uniquely suited for experiments aimed at dissecting homotropic cooperativity or screening isoform‑selective inhibitors.

Plasticizer Component in Ammonium‑Selective Potentiometric Sensors

Sensor development teams fabricating planar ammonium ISEs can formulate membranes with 4‑nitrophenyl octyl ether as the sole plasticizer to achieve a near‑Nernstian slope of 60.1 mV/decade and excellent rejection of calcium (log Kpot = −7.3) and magnesium (log Kpot = −4.4) [3]. The known sensitivity of ISE performance to the identity of the nitrophenyl ether plasticizer [4] means that the para‑octyl variant should be explicitly specified in membrane‑optimization protocols.

Isomer‑Specific Building Block in Organic Synthesis of Chromogenic Substrates

Synthetic chemists preparing chromogenic lipase or esterase substrates can exploit the para‑nitro leaving‑group character of 4‑nitrophenyl octyl ether, where enzymatic cleavage liberates 4‑nitrophenol (λmax ~405 nm) [5]. The physical properties (bp 225–227 °C/20 mmHg, n20/D 1.527–1.529) facilitate purification by fractional distillation and refractive‑index monitoring, providing a quality advantage over the ortho isomer during scale‑up .

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